2,3-Pentadiene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

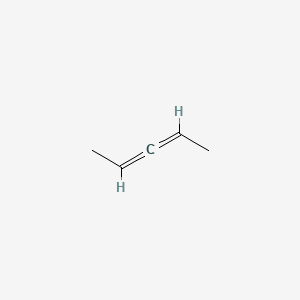

Structure

3D Structure

Propriétés

InChI |

InChI=1S/C5H8/c1-3-5-4-2/h3-4H,1-2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PODAMDNJNMAKAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30207848 | |

| Record name | 2,3-Pentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

591-96-8 | |

| Record name | 2,3-Pentadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Pentadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Pentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Bonding of 2,3-Pentadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Pentadiene (CH₃CH=C=CHCH₃), a member of the allene (B1206475) class of compounds, possesses a unique molecular structure and bonding arrangement that gives rise to axial chirality, a feature of significant interest in stereochemistry and drug development. This technical guide provides a comprehensive overview of the molecular geometry, bonding characteristics, and spectroscopic properties of this compound. It includes a summary of quantitative structural data, detailed experimental protocols for key characterization techniques, and visualizations of its structure and analytical workflows.

Molecular Structure

General Description and Chirality

This compound is a cumulated diene, meaning its double bonds are adjacent to one another. The central carbon atom (C3) of the allene backbone is sp-hybridized, while the two adjacent carbon atoms (C2 and C4) are sp²-hybridized. A key structural feature of allenes with an even number of cumulated double bonds is that the substituents at the ends of the allene system lie in perpendicular planes.[1][2]

This non-planar arrangement of the terminal methyl and hydrogen groups on C2 and C4 means that this compound lacks a plane of symmetry.[2] Consequently, despite not having a chiral carbon atom, the molecule is chiral and exists as a pair of non-superimposable mirror images, known as enantiomers.[1][3] This type of stereoisomerism is referred to as axial chirality.[2] Due to this perpendicular arrangement of the terminal substituents, this compound does not exhibit cis-trans (geometrical) isomerism.

Molecular Geometry

Table 1: Calculated Molecular Geometry of this compound

| Parameter | Value |

| Bond Lengths (Å) | |

| C1-C2 | 1.508 |

| C2=C3 | 1.309 |

| C3=C4 | 1.309 |

| C4-C5 | 1.508 |

| C2-H | 1.089 |

| C4-H | 1.089 |

| C1-H (avg.) | 1.094 |

| C5-H (avg.) | 1.094 |

| **Bond Angles (°) ** | |

| ∠ C1-C2=C3 | 121.6 |

| ∠ C3=C4-C5 | 121.6 |

| ∠ H-C2=C3 | 119.9 |

| ∠ H-C4=C5 | 119.9 |

| ∠ H-C1-C2 (avg.) | 110.5 |

| ∠ H-C5-C4 (avg.) | 110.5 |

| Dihedral Angle | |

| ∠ H-C2-C4-H | ~90 |

Source: Calculated data from the NIST Chemistry WebBook.

Molecular Bonding

The bonding in this compound can be understood by examining the hybridization of its carbon atoms.

-

Central Carbon (C3): This carbon is sp-hybridized, forming two sigma (σ) bonds, one with C2 and one with C4. The two remaining p-orbitals are perpendicular to each other.

-

Terminal Allenic Carbons (C2 and C4): These carbons are sp²-hybridized. Each forms three σ-bonds (one with C3, one with the methyl carbon, and one with a hydrogen atom). The remaining p-orbital on each of these carbons is used to form a pi (π) bond with one of the p-orbitals of the central carbon.

The two π-bonds of the allene system are mutually perpendicular. This is because the p-orbital on C2 overlaps with one of the p-orbitals on C3, and the p-orbital on C4 overlaps with the other, perpendicular p-orbital on C3. This orbital arrangement forces the substituents on C2 and C4 into perpendicular planes.

Spectroscopic Data

Spectroscopic techniques are essential for the characterization of this compound's structure and bonding.

Rotational Spectroscopy

Rotational spectroscopy, typically in the microwave region, provides highly accurate information about the moments of inertia of a molecule, from which its rotational constants and, subsequently, its precise geometry can be determined.

Table 2: Calculated Rotational Constants for this compound

| Rotational Constant | Value (cm⁻¹) |

| A | 0.284 |

| B | 0.127 |

| C | 0.113 |

Source: Calculated data from the NIST Computational Chemistry Comparison and Benchmark Database.[4]

Vibrational Spectroscopy

Vibrational spectroscopy (Infrared and Raman) probes the vibrational modes of the molecule. The characteristic asymmetric C=C=C stretching vibration of allenes typically appears in the 1950-2000 cm⁻¹ region of the infrared spectrum. Vibrational Circular Dichroism (VCD) spectroscopy is particularly useful for studying chiral allenes, as the sign of the VCD signal in the C=C=C stretching region can be correlated with the molecule's axial chirality.[5]

Experimental Protocols

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds.[6]

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.

-

Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed through the molecular beam, perpendicular to its flow.

-

Scattering: The electrons are scattered by the electric field of the molecule's nuclei and electrons.

-

Diffraction Pattern Recording: The scattered electrons create a diffraction pattern on a detector (e.g., a photographic plate or a CCD camera). The pattern consists of concentric rings of varying intensity.

-

Data Analysis:

-

The diffraction pattern is digitized, and the intensity is measured as a function of the scattering angle.

-

The data is converted to a molecular scattering function, which contains information about the internuclear distances in the molecule.

-

A theoretical model of the molecular structure is proposed, and its expected scattering pattern is calculated.

-

The theoretical model is refined by least-squares fitting to the experimental data to obtain the most probable bond lengths, bond angles, and torsional angles.

-

Microwave Spectroscopy

Microwave spectroscopy measures the transitions between quantized rotational energy levels of a molecule in the gas phase.[7][8][9]

Methodology:

-

Sample Preparation: A gaseous sample of this compound is introduced into a waveguide sample cell under low pressure to minimize intermolecular collisions.

-

Microwave Radiation: The sample is irradiated with microwave radiation of continuously varying frequency.

-

Absorption and Detection: When the frequency of the microwave radiation matches the energy difference between two rotational levels, the molecule absorbs the radiation. This absorption is detected by a sensitive detector.

-

Spectrum Generation: A plot of absorption intensity versus frequency is generated, which constitutes the rotational spectrum. The spectrum consists of a series of sharp lines.

-

Spectral Analysis:

-

The frequencies of the spectral lines are measured with high precision.

-

The lines are assigned to specific rotational transitions (J → J+1).

-

The rotational constants (A, B, C) of the molecule are determined from the frequencies of the assigned transitions.

-

The moments of inertia are calculated from the rotational constants.

-

By analyzing the moments of inertia of different isotopologues (e.g., containing ¹³C), a precise determination of the bond lengths and angles can be achieved.

-

Visualizations

Caption: Molecular structure of this compound showing perpendicular planes.

Caption: Logical relationship leading to axial chirality in this compound.

Caption: Experimental workflow for Gas-Phase Electron Diffraction (GED).

References

- 1. quora.com [quora.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 6. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 7. careerendeavour.com [careerendeavour.com]

- 8. sci.tanta.edu.eg [sci.tanta.edu.eg]

- 9. sci.tanta.edu.eg [sci.tanta.edu.eg]

An In-depth Technical Guide to the Chirality and Optical Isomerism of 2,3-Pentadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chirality and optical isomerism of 2,3-pentadiene. It delves into the structural basis of its chirality, presents quantitative data on its optical activity, outlines experimental protocols for its characterization, and discusses the broader relevance of chiral allenes in the context of drug development.

The Core Concept: Axial Chirality in Allenes

Unlike many chiral molecules that possess a stereogenic carbon atom (a carbon atom bonded to four different substituents), the chirality of this compound arises from a feature known as axial chirality . This is a characteristic of molecules that have a "chiral axis," an axis about which a set of substituents is held in a spatial arrangement that is not superimposable on its mirror image.

This compound (CH₃-CH=C=CH-CH₃) is a member of a class of compounds called allenes, which contain cumulative double bonds (C=C=C). The central carbon of the allene (B1206475) is sp-hybridized, and the two terminal carbons are sp²-hybridized. The p-orbitals that form the two π-bonds are perpendicular to each other. This orthogonal arrangement forces the substituents on the terminal carbons to lie in perpendicular planes.

For an allene to be chiral, each of the two terminal carbons must be bonded to two different groups. In the case of this compound, each terminal carbon of the allene system is attached to a methyl group (-CH₃) and a hydrogen atom (-H). This substitution pattern fulfills the requirement for chirality, and as a result, this compound exists as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)-2,3-pentadiene and (S)-2,3-pentadiene.

It is important to note that this compound does not possess any chiral carbons.[1] The absence of a traditional chiral center makes allenes like this compound a fascinating case study in stereochemistry. The molecule lacks an internal plane of symmetry, a key condition for chirality.[2][3]

Quantitative Data: Optical Rotation of this compound

The optical activity of the enantiomers of this compound has been investigated, revealing a significant difference in specific rotation between the gas and condensed phases. The following table summarizes the experimental specific rotation data for (P)-(+)-2,3-pentadiene.

| Wavelength (nm) | Specific Rotation [α] (degrees) - Gas Phase | Specific Rotation [α] (degrees) - Neat Liquid |

| 589 | +149.6 | +81.0 |

| 578 | +158.2 | +86.0 |

| 546 | +187.5 | +101.5 |

| 436 | +416.7 | +225.0 |

| 365 | +833.3 | +450.0 |

Data sourced from Wiberg, K. B., et al. (2008). Optical Rotatory Dispersion of 2,3-Hexadiene and this compound. The Journal of Physical Chemistry A, 112(11), 2415–2422.[4][5]

Experimental Protocols

Synthesis and Resolution of this compound Enantiomers

The enantioselective synthesis of chiral allenes is a significant area of research in organic chemistry. While a detailed, step-by-step synthesis for this compound is beyond the scope of this guide, a general approach for obtaining enantiomerically enriched allenes involves the use of chiral catalysts or resolving agents.

One common strategy for the resolution of a racemic mixture of a chiral compound is through the formation of diastereomeric salts.[6] This involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. The resulting diastereomers will have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. After separation, the resolving agent can be removed to yield the individual enantiomers of the original compound.

Illustrative Workflow for Chiral Resolution:

Caption: General workflow for the chiral resolution of a racemic mixture.

Measurement of Optical Rotation (Polarimetry)

Polarimetry is the technique used to measure the angle of rotation of plane-polarized light caused by an optically active substance.

Protocol:

-

Instrument Preparation: Turn on the polarimeter and the light source (typically a sodium lamp, λ = 589 nm) and allow them to warm up and stabilize.

-

Blank Measurement: Fill a clean polarimeter cell with the solvent that will be used to dissolve the sample. Ensure there are no air bubbles in the light path. Place the cell in the polarimeter and zero the instrument. This corrects for any optical rotation caused by the solvent or the cell itself.

-

Sample Preparation: Accurately weigh a known amount of the enantiomerically pure this compound and dissolve it in a precise volume of the chosen solvent to create a solution of known concentration.

-

Sample Measurement: Rinse the polarimeter cell with a small amount of the sample solution and then fill it, again ensuring the absence of air bubbles. Place the sample cell in the polarimeter.

-

Data Acquisition: Observe the angle of rotation through the eyepiece or on the digital display. Record the observed rotation (α).

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula:

[α] = α / (l × c)

where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in grams per milliliter (g/mL).

-

Relevance to Drug Development

The study of chirality is of paramount importance in the pharmaceutical industry because the two enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological effects. While this compound itself is not a therapeutic agent, the chiral allene motif is found in a number of biologically active molecules and is a valuable building block in the synthesis of complex pharmaceutical compounds.

The unique three-dimensional structure of chiral allenes allows them to interact with biological targets such as enzymes and receptors in a stereospecific manner. This can lead to one enantiomer being therapeutically active while the other may be inactive, less active, or even responsible for adverse effects.

Conceptual Signaling Pathway Inhibition by a Chiral Allene Drug:

References

- 1. Polarimetry Experiments – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]

- 2. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 3. researchgate.net [researchgate.net]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. Mechanisms of Allene Stereoinversion by Imidozirconium Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2,3-Pentadiene: A Technical Guide

Introduction: 2,3-Pentadiene (CH₃CH=C=CHCH₃), also known as 1,3-dimethylallene, is a member of the allene (B1206475) family of organic compounds, characterized by its cumulative double bonds (C=C=C). This structural feature imparts unique chemical and physical properties, which are reflected in its spectroscopic data. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It includes detailed experimental protocols for data acquisition and presents the spectral information in a clear, structured format for researchers, scientists, and professionals in drug development.

Predicted & Experimental Spectroscopic Data

While comprehensive, experimentally verified high-resolution ¹H and ¹³C NMR data for this compound are not consistently available in public spectral databases, this section provides expected values based on established principles and data from analogous allene structures. The mass spectrometry and infrared data are based on experimental findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For this compound, symmetry results in a simplified spectrum with three unique carbon signals and two unique proton signals.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is characterized by a highly deshielded central sp-hybridized carbon, a feature typical of allenes.[1]

| Carbon Atom | Label | Predicted Chemical Shift (δ) ppm | Hybridization |

| C1, C5 | Cα | 10 - 30 | sp³ |

| C2, C4 | Cβ | 85 - 110 | sp² |

| C3 | Cγ | 195 - 210 | sp |

Note: The chemical shifts are predicted values based on typical ranges for substituted allenes. The central allenic carbon (Cγ) is notably downfield.[1]

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show two distinct signals corresponding to the methyl protons and the allenic protons. Long-range coupling between these protons is expected.

| Proton(s) | Label | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |

| -CH₃ | Hα | 1.6 - 1.8 | Doublet of Quartets (dq) or Multiplet (m) | 6H |

| =CH- | Hβ | 5.0 - 5.5 | Multiplet (m) | 2H |

Note: The multiplicity arises from coupling between the Hα and Hβ protons. Due to the complexity of long-range coupling in allenic systems, the signals are often described as multiplets.

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum of an allene is the strong, sharp absorption band resulting from the asymmetric stretching of the cumulative double bonds.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~2970 - 2850 | Medium - Strong | C-H Stretch | -CH₃ (sp³) |

| ~1965 | Strong, Sharp | C=C=C Asymmetric Stretch | Allene |

| ~1450 | Medium | C-H Bend (Asymmetric) | -CH₃ |

| ~1375 | Medium | C-H Bend (Symmetric) | -CH₃ |

Note: The C=C=C asymmetric stretching frequency around 1965 cm⁻¹ is highly characteristic and a key diagnostic peak for the allene functional group.[1]

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions. The data presented is sourced from the NIST Mass Spectrometry Data Center.[2]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 68 | 65 | [C₅H₈]⁺ (Molecular Ion) |

| 67 | 100 | [C₅H₇]⁺ (Base Peak) |

| 53 | 85 | [C₄H₅]⁺ |

| 51 | 25 | [C₄H₃]⁺ |

| 41 | 20 | [C₃H₅]⁺ |

| 39 | 50 | [C₃H₃]⁺ |

Experimental Protocols

The following sections detail standardized methodologies for the acquisition of spectroscopic data for a volatile liquid hydrocarbon such as this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: A sample of approximately 5-20 mg of this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is transferred to a 5 mm NMR tube.

-

Instrument Parameters:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: Standard acquisition parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. Spectra are typically acquired over 16 to 64 scans.

-

¹³C NMR: Spectra are acquired using proton broadband decoupling to simplify the spectrum to singlets for each unique carbon.[3] A 45-degree pulse angle and a relaxation delay of 2-5 seconds are used. Due to the low natural abundance of ¹³C, several hundred to several thousand scans are accumulated to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: As this compound is a volatile liquid, the neat liquid (thin film) method is employed. A single drop of the neat liquid is placed on the surface of one polished salt plate (e.g., NaCl or KBr). A second salt plate is carefully placed on top, and gentle pressure is applied to create a thin, uniform liquid film between the plates.

-

Instrument Parameters:

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Background Scan: A background spectrum of the clean, empty salt plates is recorded first and automatically subtracted from the sample spectrum.

-

Sample Scan: The prepared salt plates containing the sample are placed in the spectrometer's sample holder. The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum, which is plotted as percent transmittance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent (e.g., pentane (B18724) or hexane).

-

Instrument Parameters:

-

Gas Chromatograph (GC): A GC system equipped with a non-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injection: A small volume (typically 1 µL) of the sample solution is injected into the heated inlet (e.g., 250 °C) in split mode.

-

Carrier Gas: Helium is used as the carrier gas with a constant flow rate (e.g., 1 mL/min).

-

Oven Program: A temperature program is used to separate the components. For a volatile compound like this compound, the program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 200 °C).[4]

-

Mass Spectrometer (MS): The column outlet is interfaced with a mass spectrometer. The MS is operated in electron ionization (EI) mode at a standard energy of 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass range from m/z 35 to 200.

-

-

Data Analysis: The resulting chromatogram shows peaks corresponding to separated compounds. The mass spectrum for the peak corresponding to this compound is extracted and compared against a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation.[2]

Visualization of Workflows and Structures

Diagrams generated using Graphviz provide a clear visual representation of the analytical workflow and the molecular structure with its key spectroscopic features.

Caption: General experimental workflow for the spectroscopic analysis of this compound.

Caption: Molecular structure of this compound with atom labels for predicted NMR signals.

References

Thermochemical Properties of 2,3-Pentadiene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of 2,3-pentadiene (CH₃CH=C=CHCH₃), a five-carbon hydrocarbon featuring cumulated double bonds, also known as an allene. The following sections detail its key thermodynamic parameters, the experimental methodologies used for their determination, and a visualization of its isomerization pathways. This information is crucial for understanding the stability, reactivity, and potential applications of this compound in chemical synthesis and various research fields.

Core Thermochemical Data

The thermochemical properties of this compound have been determined through various experimental techniques, primarily calorimetry. The following tables summarize the key quantitative data available for this compound in the gas and liquid phases.

Gas Phase Thermochemical Properties

| Property | Value | Units | Method | Reference |

| Standard Enthalpy of Formation (ΔfH°gas) | 133.0 ± 0.71 | kJ/mol | Combustion Calorimetry | Fraser and Prosen, 1955 |

| Standard Enthalpy of Combustion (ΔcH°gas) | -3243.9 ± 0.67 | kJ/mol | Combustion Calorimetry | Fraser and Prosen, 1955 |

| Standard Molar Entropy (S°gas) | 329.11 | J/mol·K | Third Law Method | Messerly J.F., 1970 |

Ideal Gas Heat Capacity (Cp,gas) as a Function of Temperature

| Temperature (K) | Cp,gas (J/mol·K) | Reference |

| 273.15 | 94.3 | Thermodynamics Research Center, 1997 |

| 298.15 | 99.9 | Thermodynamics Research Center, 1997 |

| 300 | 100.3 | Thermodynamics Research Center, 1997 |

| 400 | 123.20 | Thermodynamics Research Center, 1997 |

| 500 | 144.5 | Thermodynamics Research Center, 1997 |

| 600 | 163.0 | Thermodynamics Research Center, 1997 |

| 700 | 179.4 | Thermodynamics Research Center, 1997 |

| 800 | 193 | Thermodynamics Research Center, 1997 |

| 900 | 206 | Thermodynamics Research Center, 1997 |

| 1000 | 216 | Thermodynamics Research Center, 1997 |

| 1100 | 225 | Thermodynamics Research Center, 1997 |

| 1200 | 233 | Thermodynamics Research Center, 1997 |

| 1300 | 240 | Thermodynamics Research Center, 1997 |

| 1400 | 246 | Thermodynamics Research Center, 1997 |

| 1500 | 251 | Thermodynamics Research Center, 1997 |

Liquid Phase Thermochemical Properties

| Property | Value | Units | Method | Reference |

| Standard Molar Entropy (S°liquid) | 227.36 | J/mol·K | Adiabatic Calorimetry | Messerly, Todd, et al., 1970 |

| Molar Heat Capacity (Cp,liquid) at 298.15 K | 152.34 | J/mol·K | Adiabatic Calorimetry | Messerly, Todd, et al., 1970 |

Experimental Protocols

The determination of the thermochemical properties of this compound has relied on precise calorimetric measurements. The following sections describe the key experimental methodologies cited.

Combustion Calorimetry for Enthalpy of Formation and Combustion

The standard enthalpy of combustion of this compound was determined by Fraser and Prosen (1955) using a specialized combustion calorimetry setup designed for volatile hydrocarbons.

Methodology:

-

Sample Handling: The hydrocarbon vapor was carried by helium gas into a glass reaction vessel.

-

Combustion: The vapor was burned in a flame at constant pressure in the presence of gaseous oxygen.

-

Calorimeter: The reaction vessel was housed within a calorimeter to measure the heat evolved during the combustion reaction.

-

Calibration: The calorimeter system was calibrated using electrical energy to ensure accurate heat measurements.

-

Products: The combustion products were gaseous carbon dioxide and liquid water.

-

Calculation: The standard heat of combustion (ΔcH°) was calculated from the experimental data. The standard enthalpy of formation (ΔfH°) was then derived from the enthalpy of combustion using Hess's law and the known standard enthalpies of formation of CO₂ and H₂O.

Low-Temperature Adiabatic Calorimetry for Heat Capacity and Entropy

The heat capacity of this compound in the condensed phase was measured by Messerly, Todd, and Guthrie (1970) over a temperature range from 12 to 320 K using a low-temperature adiabatic calorimeter. This technique allows for the determination of the standard molar entropy through the third law of thermodynamics.

Methodology:

-

Calorimeter Cell: A sample of this compound is placed in a calorimeter cell, which is equipped with a precision thermometer and a heater.

-

Adiabatic Shields: The cell is surrounded by one or more adiabatic shields, with temperatures controlled to match the temperature of the cell, minimizing heat exchange with the surroundings.

-

Heating: A known quantity of electrical energy is supplied to the heater, causing a small, incremental increase in the temperature of the sample.

-

Temperature Measurement: The temperature change of the sample is precisely measured after each heating interval.

-

Heat Capacity Calculation: The heat capacity (Cp) is calculated from the energy input and the corresponding temperature rise.

-

Entropy Calculation: The standard molar entropy (S°) is determined by integrating the heat capacity data from near absolute zero up to the standard temperature (298.15 K), accounting for the entropies of any phase transitions.

Isomerization of this compound

Allenes such as this compound can undergo isomerization to form more stable conjugated dienes. This process is often catalyzed by acids or bases. The isomerization of this compound can lead to the formation of cis- and trans-1,3-pentadiene. The conjugated dienes are generally more thermodynamically stable due to the delocalization of π-electrons.

Quantum Mechanical Insights into Allene Structures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the quantum mechanical studies of allene (B1206475) and its derivatives. Allene's unique cumulative double bond system presents a fascinating case for theoretical and computational chemistry, offering insights into its structure, reactivity, and potential applications in various fields, including drug development. This document summarizes key findings on allene's electronic and geometric structure, vibrational properties, and reactivity, supported by quantitative data and detailed computational methodologies.

Molecular and Electronic Structure of Allene

Allene (propadiene) is a molecule with a unique geometric and electronic configuration. The central carbon atom is sp-hybridized, forming two linear carbon-carbon double bonds, while the terminal carbons are sp²-hybridized.[1][2] This arrangement results in a non-planar structure where the planes containing the two CH₂ groups are twisted 90° relative to each other.[1][3] This orthogonal arrangement gives allene a D₂d point group symmetry and results in it being a non-polar molecule in its unsubstituted form.[1][3]

The electronic structure of allenes is characterized by a set of orthogonal π-orbitals, which has significant implications for their chemical reactivity and spectroscopic properties.[4] Quantum chemical calculations have been instrumental in understanding the bonding and electronic states of allene.[5][6][7] High-level quantum chemical calculations have been employed to determine its equilibrium structure with remarkable precision.[3]

Equilibrium Geometry

Quantum mechanical calculations, often in conjunction with experimental data from rotational spectroscopy, have provided highly accurate values for the equilibrium geometry of allene. The Coupled-Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] method, combined with large basis sets like the correlation-consistent polarized Valence Quadruple Zeta (cc-pVQZ) basis set, is a common high-level approach for these calculations.[3][8][9]

| Parameter | Description | Calculated Value | Computational Method |

| r(C=C) | The length of the carbon-carbon double bonds. | 1.307 ± 0.001 Å | CCSD(T)/cc-pVQZ & SDQ-MBPT(4)/cc-pVTZ |

| r(C-H) | The length of the carbon-hydrogen single bonds. | 1.081 ± 0.002 Å | CCSD(T)/cc-pVQZ & SDQ-MBPT(4)/cc-pVTZ |

| α(HCH) | The angle between the two hydrogen atoms on a terminal carbon. | 118.3 ± 0.1° | CCSD(T)/cc-pVQZ & SDQ-MBPT(4)/cc-pVTZ |

Table 1: Equilibrium Geometry of Allene.[3][8][9]

Computational Methodologies

A variety of quantum chemical methods are employed to study the properties of allenes. The choice of method depends on the desired accuracy and the computational cost.

Ab Initio Methods

High-level ab initio methods are crucial for obtaining accurate geometric and electronic properties.

-

Coupled-Cluster (CC) Theory: The CCSD(T) method is often considered the "gold standard" for its high accuracy in calculating energies and geometries.[3][8][9]

-

Many-Body Perturbation Theory (MBPT): Second-order Møller-Plesset perturbation theory (MP2) and fourth-order many-body perturbation theory (SDQ-MBPT(4)) are also used, particularly for calculating vibrational corrections.[8][9]

Density Functional Theory (DFT)

DFT methods offer a good balance between accuracy and computational cost, making them suitable for studying larger allene derivatives and reaction mechanisms.[10][11][12][13]

-

Functionals: Common functionals include B3LYP and ωB97XD. The choice of functional can impact the accuracy of the results.

-

Basis Sets: Pople-style basis sets (e.g., 6-311+G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) are frequently used.[8][11]

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is the workhorse method for calculating electronic absorption spectra and studying excited-state properties of allenes and their derivatives, such as allene-containing carotenoids.[10]

Quantum Mechanics/Molecular Mechanics (QM/MM)

For studying allenes in complex environments, such as in biological systems, hybrid QM/MM methods are employed. The allene and its immediate interacting partners are treated with a high-level QM method, while the rest of the system is described by a computationally less expensive MM force field.[3][10]

Vibrational Frequencies

Quantum mechanical calculations are essential for interpreting and predicting the vibrational spectra of allenes.[8][9][14] The calculated harmonic frequencies are often scaled to account for anharmonicity and to improve agreement with experimental data. Anharmonic corrections can be computed using methods like second-order vibrational perturbation theory (VPT2).[9][15]

| Mode | Symmetry | Description | Calculated Harmonic Frequency (cm⁻¹) | Experimental Fundamental Frequency (cm⁻¹) |

| ν₁ | A₁ | Sym. CH₂ stretch | 3136.9 | 3014.0 |

| ν₂ | A₁ | Sym. C=C=C stretch | 1459.1 | 1440.0 |

| ν₃ | A₁ | Sym. CH₂ deformation | 1089.7 | 1074.0 |

| ν₄ | B₁ | CH₂ torsion | 363.3 | 353.0 |

| ν₅ | B₂ | Asym. CH₂ stretch | 3217.5 | 3085.0 |

| ν₆ | B₂ | Asym. C=C=C stretch | 2008.1 | 1957.0 |

| ν₇ | B₂ | CH₂ rock | 1045.2 | 1032.0 |

| ν₈ | E | CH₂ wag | 857.0 | 841.5 |

| ν₉ | E | CH₂ rock | 1007.8 | 999.0 |

| ν₁₀ | E | Asym. CH₂ stretch | 3165.7 | 3069.0 |

| ν₁₁ | E | C-C-C bend | 358.3 | 353.5 |

Table 2: Calculated and Experimental Vibrational Frequencies of Allene. Data compiled from various computational studies.[8][9][14]

Reactivity of Allenes

The unique electronic structure of allenes, with their orthogonal π systems, governs their reactivity.[4] They participate in a variety of reactions, including cycloadditions, electrophilic additions, and transition metal-catalyzed reactions.[16][17] Quantum chemical calculations are invaluable for elucidating the mechanisms and predicting the outcomes of these reactions.[5][16]

Computational studies have been used to investigate:

-

Cycloaddition Reactions: Allenes can act as dienophiles in [4+2] cycloadditions and participate in [2+2] cycloadditions.[11][17]

-

Electrophilic Additions: The regioselectivity of electrophilic additions, such as the addition of HBr, can be explained by analyzing the stability of the intermediate carbocations.[4]

-

Transition Metal Catalysis: DFT calculations are used to study the mechanisms of rhodium-catalyzed cycloadditions and other metal-mediated transformations of allenes.[16]

-

Pericyclic Reactions: The cyclization of enyne-allenes is another area where computational studies have provided significant mechanistic insights.[12]

Visualizations

Computational Workflow

The following diagram illustrates a typical workflow for performing quantum mechanical calculations on allene structures.

A typical workflow for quantum mechanical calculations on allenes.

Molecular Orbitals of Allene

The frontier molecular orbitals (HOMO and LUMO) of allene are crucial for understanding its reactivity. The two highest occupied molecular orbitals (HOMOs) are a degenerate pair of π orbitals, one in the xy-plane and one in the xz-plane. This is a direct consequence of the D₂d symmetry of the molecule.

Orthogonal pi molecular orbitals of allene.

Conclusion

Quantum mechanical studies provide a powerful lens through which to view the fascinating world of allene chemistry. From precise determinations of its molecular structure to the elucidation of complex reaction mechanisms, computational methods have become an indispensable tool for researchers. The continued development of theoretical models and computational resources promises to further unravel the subtleties of allene reactivity, paving the way for the rational design of novel molecules with applications in materials science and drug development.

References

- 1. Allenes - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. Chemical Reactivity [www2.chemistry.msu.edu]

- 5. [PDF] Allenes and computational chemistry: from bonding situations to reaction mechanisms. | Semantic Scholar [semanticscholar.org]

- 6. Allenes and computational chemistry: from bonding situations to reaction mechanisms - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Equilibrium structure and fundamental frequencies of allene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Equilibrium structure and fundamental frequencies of allene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. Electronic and Vibrational Properties of Allene Carotenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Computational studies on the cyclizations of enediynes, enyne-allenes, and related polyunsaturated systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Can substituted allenes be highly efficient leaving groups in catalytic processes? A computational investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. homeweb.unifr.ch [homeweb.unifr.ch]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Electronic Structure and Bonding Analysis of Cumulenes

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the electronic structure, bonding characteristics, and advanced analytical techniques pertinent to cumulenes. It is intended to serve as a foundational resource for researchers engaged in the study of these unique molecules and for professionals exploring their potential in medicinal chemistry and materials science.

Introduction to Cumulenes

Cumulenes are a class of organic compounds characterized by three or more consecutive carbon-carbon double bonds.[1][2] The simplest member of this series is butatriene (H₂C=C=C=CH₂).[1] These molecules are noted for their rigid, linear carbon chains, a feature that distinguishes them from more flexible alkanes and alkenes and draws comparisons to polyynes.[1] The unique electronic and structural properties of cumulenes, arising from their extended π-systems, have made them a subject of significant interest in fields ranging from molecular electronics to drug design.[3][4]

The stability of cumulenes is a critical consideration, with longer chains exhibiting increased reactivity.[5][6] For instance, most[7]cumulenes are only stable in solution, whereas polyynes of a similar length are often quite stable.[6] The longest cumulenes synthesized and studied to date are[8]cumulenes.[5][9] The end-capping groups play a crucial role in stabilizing the cumulene backbone, with bulky substituents providing steric shielding that enhances persistence under ambient conditions.[6]

Electronic Structure and Bonding

The electronic structure of cumulenes is defined by the sp hybridization of the internal carbon atoms, which results in the formation of two perpendicular π bonds to each adjacent carbon.[1] This bonding arrangement dictates the linear geometry of the carbon chain.[1] Cumulenes possess two π-systems: one that extends the length of the molecule and can conjugate with end groups, and a shorter, orthogonal π-system that does not.[9]

The nature of the π-conjugation in cumulenes leads to interesting electronic properties. Theoretical studies predict that cumulenes should exhibit metallic behavior, in contrast to the semiconducting properties expected for the isomeric polyynes (which feature alternating single and triple bonds).[6][10] This distinction is rooted in the bond length alternation (BLA), which is the difference in the lengths of adjacent carbon-carbon bonds. Cumulenes are characterized by a smaller BLA compared to polyynes.[5][11]

The electronic properties of cumulenes can be modulated by the nature of their end groups.[3] For instance, aryl groups can electronically couple with the π-electrons of the cumulene chain, influencing the molecule's vibrational frequencies and electronic transitions.[11]

Stereochemistry

The stereochemistry of cumulenes depends on the number of consecutive double bonds:

-

Odd number of double bonds: Cumulenes with an odd number of C=C bonds, such as butatriene, have their substituents in the same plane and can exhibit cis-trans isomerism.[1][7]

-

Even number of double bonds: Cumulenes with an even number of C=C bonds, such as allenes, have their substituents in perpendicular planes and can exhibit axial chirality.[1][7]

Quantitative Data on Cumulene Structures

The precise geometric parameters of cumulenes are crucial for understanding their electronic properties. X-ray crystallography and electron diffraction are primary techniques for determining these parameters.[9][12]

| Compound | C=C Bond Lengths (Å) | C-C-C Bond Angles (°) | Reference |

| Tetraaryl[2]cumulene (reduced) | Varies with reduction state, showing bending of the cumulenic core. | Bent upon reduction. | [13] |

| Inorganic BNBNB Heterocumulene | B(1)–N(1): 1.308(4), B(1)–N(4): 1.307(4), B(2)–N(1): 1.379(3), B(3)–N(4): 1.383(4) | N(1)–B(1)–N(4): 179.7(3), B(2)–N(1)–B(1): 152.0(2), B(1)–N(4)–B(3): 151.3(2) | [14] |

| General Trend in [n]cumulenes | BLA decreases as the chain length (n) increases. | Generally linear. | [6] |

Experimental Protocols for Cumulene Analysis

A variety of experimental techniques are employed to characterize the structure and electronic properties of cumulenes.

X-ray Crystallography

X-ray crystallography is a powerful method for determining the three-dimensional atomic structure of crystalline cumulenes.[12][15][16][17]

Methodology:

-

Crystallization: High-purity cumulene samples are dissolved in a suitable solvent. Crystals are grown by slowly changing the solvent composition or temperature to achieve supersaturation.[16]

-

Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction patterns are recorded on a detector.[15]

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The positions of the atoms are determined from the intensities of the diffracted X-rays, and the structure is refined to obtain the final atomic coordinates, bond lengths, and bond angles.[15]

Electron Diffraction

Electron diffraction is particularly useful for studying the structure of very small crystals or gas-phase molecules.[18]

Methodology:

-

Sample Preparation: For solid samples, a thin crystalline film is prepared. For gas-phase studies, the sample is introduced into a high-vacuum chamber.

-

Data Collection: A high-energy electron beam is directed at the sample. The scattered electrons form a diffraction pattern on a detector. For 3D electron diffraction, the sample is tilted, and diffraction patterns are collected at different angles.[18]

-

Data Analysis: The diffraction pattern is analyzed to determine the crystal structure or molecular geometry.

Spectroscopic Techniques

Spectroscopic methods provide valuable information about the electronic and vibrational properties of cumulenes.

-

UV-Visible Spectroscopy: This technique is used to study the electronic transitions in cumulenes. The absorption maxima (λmax) provide information about the extent of π-conjugation.[9]

-

Raman and Infrared (IR) Spectroscopy: These methods probe the vibrational modes of the cumulene backbone. The frequencies of the C=C stretching modes are sensitive to the bond strengths and the degree of conjugation.[11]

Methodology (General Spectroscopic Analysis):

-

Sample Preparation: Cumulenes are dissolved in a suitable transparent solvent (for UV-Vis) or prepared as a thin film or pellet (for IR).

-

Data Acquisition: The sample is placed in a spectrometer, and the absorption or scattering of light is measured as a function of wavelength or frequency.

-

Spectral Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands or Raman shifts, which are then correlated with specific electronic transitions or vibrational modes.

Visualizing Cumulene Properties and Relationships

Graphviz diagrams can be used to illustrate key concepts related to the structure and bonding of cumulenes.

Caption: Electronic structure and resulting properties of cumulenes.

Caption: Stereochemical outcomes in cumulenes based on the number of double bonds.

Relevance in Drug Development and Medicinal Chemistry

The rigid, linear scaffold of cumulenes offers a unique platform for the design of novel therapeutic agents. Their defined geometry can be exploited to position functional groups in specific spatial orientations for optimal interaction with biological targets. While the inherent reactivity of long-chain cumulenes presents a challenge, the development of stabilized derivatives and a deeper understanding of their structure-activity relationships may open new avenues in drug discovery. The potential for cumulenes to act as molecular wires also suggests applications in the development of sophisticated biosensors and diagnostic tools.[3]

Conclusion

Cumulenes represent a fascinating class of molecules with a rich and complex electronic structure. The interplay between their conjugated π-systems, linear geometry, and the nature of their end groups gives rise to a unique set of properties that are of fundamental interest and potential practical importance. Continued research into the synthesis of stable, long-chain cumulenes, coupled with advanced analytical and computational studies, will undoubtedly lead to a deeper understanding of these remarkable compounds and pave the way for their application in diverse scientific and technological fields, including medicine.

References

- 1. Cumulene - Wikipedia [en.wikipedia.org]

- 2. Syntheses, Geometric and Electronic Structures of Inorganic Cumulenes. | Department of Chemistry [chem.web.ox.ac.uk]

- 3. Syntheses, Geometric and Electronic Structures of Inorganic Cumulenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Versatile World of Cumulene Chemistry - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. How can you tell which atoms are in the same plane of cumulene? Why i - askIITians [askiitians.com]

- 9. Synthesis and properties of long [ n ]cumulenes ( n ≥ 5) - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C4CS00022F [pubs.rsc.org]

- 10. Odd [n]Cumulenes (n = 3, 5, 7, 9): Synthesis, Characterization, and Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. 3D Electron Diffraction for Chemical Analysis: Instrumentation Developments and Innovative Applications - PMC [pmc.ncbi.nlm.nih.gov]

Reaction mechanisms involving 2,3-Pentadiene

An In-Depth Technical Guide to the Reaction Mechanisms of 2,3-Pentadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 1,3-dimethylallene, is a member of the cumulene class of organic compounds, characterized by two contiguous carbon-carbon double bonds (C=C=C). This structural feature imparts unique reactivity compared to more common conjugated or isolated dienes. As a chiral molecule possessing axial chirality, this compound serves as an interesting substrate for stereoselective reactions. This technical guide provides a comprehensive overview of the principal reaction mechanisms involving this compound, including electrophilic additions, radical additions, cycloadditions, hydroboration-oxidation, and ozonolysis. Each section details the underlying mechanism, presents available quantitative data, offers representative experimental protocols, and includes mechanistic diagrams generated using Graphviz to illustrate key transformations.

Structure and Properties of this compound

This compound (C₅H₈) is a five-carbon acyclic hydrocarbon with a central sp-hybridized carbon atom double-bonded to two sp²-hybridized carbons.[1] The two π-systems are orthogonal to each other. This geometry means the substituents on the terminal carbons lie in perpendicular planes, which is the basis for its axial chirality, resulting in two enantiomers, (R)- and (S)-2,3-pentadiene.

Due to the strain associated with the cumulated double bonds, allenes like this compound are generally less stable than their conjugated isomers. For instance, the heat of hydrogenation for this compound is significantly higher than that for trans-1,3-pentadiene, indicating lower thermodynamic stability.

Electrophilic Addition

Electrophilic additions to allenes are complex due to multiple potential sites of attack. The reaction of an electrophile (E⁺) with this compound can proceed via two main pathways: attack at the central sp-hybridized carbon (C3) or at a terminal sp²-hybridized carbon (C2 or C4).

Mechanism: Attack at the central carbon (C3) generates a resonance-stabilized vinyl cation. However, the more common and generally favored pathway is the attack at a terminal carbon (e.g., C2), which produces a more stable resonance-stabilized allylic carbocation.[2][3] The subsequent attack by a nucleophile (Nu⁻) can then occur at either of the two carbons sharing the positive charge (C3 or C5 in the resonance form), leading to a mixture of products.

Quantitative Data: Quantitative data for the electrophilic addition to this compound is sparse. However, studies on the analogous addition of Br₂ to isoprene (B109036) (2-methyl-1,3-butadiene), a conjugated diene, show a mixture of 1,2- and 1,4-addition products, with the 1,4-adduct being the major product (76%).[4] The product distribution in allene (B1206475) reactions is highly dependent on the specific electrophile, nucleophile, and reaction conditions.

| Reaction | Substrate | Product(s) | Ratio/Yield | Reference |

| Addition of DCl | 1,3-Pentadiene | 1,2-adduct & 1,4-adduct | ~75:25 | [5] |

| Addition of Br₂ | Isoprene | 1,2-adducts & 1,4-adduct | 3%, 21%, 76% | [4] |

| Note: Data for conjugated diene analogs are provided to illustrate general principles of kinetic vs. thermodynamic control. |

Representative Experimental Protocol (Adapted from Alkene Bromination):

-

Dissolve this compound (1.0 eq) in a chlorinated solvent such as dichloromethane (B109758) (CH₂Cl₂) in a round-bottom flask protected from light.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of bromine (Br₂) (1.0 eq) in CH₂Cl₂ dropwise with stirring.

-

Monitor the reaction by TLC or GC until the starting material is consumed. The disappearance of the bromine's reddish-brown color indicates reaction completion.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting mixture of dibromoalkenes by flash column chromatography.

Radical Addition

Radical additions to allenes can be initiated by radical initiators (e.g., peroxides), heat, or light. The regioselectivity depends on the nature of the attacking radical and the substitution pattern of the allene.

Mechanism: A key feature of radical addition to allenes is the competition between attack at the central sp-hybridized carbon versus the terminal sp² carbons. For many radicals, including thiyl (RS•) and bromine (Br•) radicals, addition to the central carbon is favored because it forms a resonance-stabilized allylic radical intermediate.[6] This intermediate then propagates the chain by abstracting an atom (e.g., hydrogen from H-Br) to yield the final product. The free-radical addition of HBr, initiated by peroxides, proceeds via an anti-Markovnikov pathway.[7][8]

Quantitative Data: Specific yield data for radical additions to this compound is limited. However, studies on related systems provide insight into regioselectivity. The addition of the bromomalononitrile radical to substituted allenes shows a clear preference for attack at the more sterically hindered central carbon as alkyl substitution increases.[6]

| Radical Source | Substrate | Site of Attack | Product Type | Yield | Reference |

| Bromomalononitrile | 2,3-Butadiene | Central (C2) | Allylic Adduct | N/A | [6] |

| 1-Propanethiol | Propadiene | Central & Terminal | Allyl/Isopropenyl Sulfide (B99878) Mix | N/A | [9] |

| CF₃I | Propadiene | Terminal (C1/C3) | Vinylic Adduct | High | [6] |

Representative Experimental Protocol (Thiol-ene Radical Addition):

-

In a quartz reaction vessel, dissolve this compound (1.0 eq) and a thiol, such as thiophenol (1.1 eq), in a degassed solvent like benzene (B151609) or THF.

-

Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, ~1-2 mol%).

-

Irradiate the mixture with a UV lamp (e.g., 254 nm) or heat to ~80 °C, depending on the initiator used.

-

Monitor the reaction by GC-MS or TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the product mixture via column chromatography on silica (B1680970) gel to separate the allylic and vinylic sulfide isomers.

Cycloaddition Reactions

Allenes are versatile partners in cycloaddition reactions. While they are not dienes in the sense required for a typical Diels-Alder reaction, one of the double bonds can participate as a 2π component (a dienophile or philodiene). Common cycloadditions include [2+2], [4+2], and 1,3-dipolar cycloadditions.[10]

Mechanism: The mechanism depends on the reaction type. For example, in a Lewis acid-promoted [2+2] cycloaddition with an alkene, the reaction often proceeds through a concerted, asynchronous transition state to form a cyclobutane (B1203170) ring.[11] In 1,3-dipolar cycloadditions, a 1,3-dipole (like an azide (B81097) or nitrile oxide) reacts across one of the allene's π-bonds to form a five-membered heterocycle. DFT studies show that for methyl azide addition to allenes, the formation of the 1,5-adduct is favored.[12]

Quantitative Data: Yields and selectivity in allene cycloadditions are highly dependent on the substrates and catalysts used. Many modern methods utilize transition metal catalysts (e.g., Rh, Pt, Au) to control the reaction pathway.[10]

| Reaction Type | Substrates | Catalyst | Product | Yield | Reference |

| Intramolecular [4+3] | Allene-diene | PtCl₂ | 7-membered ring | 85% | |

| [2+2+2] | Allenamide, alkene, aldehyde | Gold catalyst | Tetrahydropyran | 98% | [10] |

| 1,3-Dipolar | Methyl Azide + Propadiene | (Computational) | 1,5-adduct (favored) | ΔE≠=19.0 kcal/mol | [12] |

Representative Experimental Protocol ([2+2] Photocycloaddition):

-

Combine this compound (1.0 eq) and a suitable alkene partner (e.g., an enone, 1.2 eq) in a solvent such as acetonitrile (B52724) or acetone (B3395972) in a Pyrex photoreactor.

-

If a sensitizer (B1316253) (e.g., benzophenone) is required, add it at this stage (~10 mol%).

-

Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.

-

Irradiate the stirred solution with a medium-pressure mercury lamp while maintaining a low temperature (e.g., 0 °C) using a cooling bath.

-

Monitor the reaction progress by GC.

-

Once the starting material is consumed, stop the irradiation and remove the solvent in vacuo.

-

Purify the resulting cycloadduct(s) by column chromatography.

Hydroboration-Oxidation

The hydroboration-oxidation of allenes is a powerful method for producing allyl or vinyl alcohols. Controlling the regioselectivity of the initial hydroboration step is the primary challenge, as the B-H bond can add across either double bond in multiple orientations.[13]

Mechanism: Uncatalyzed hydroboration of allenes often gives complex mixtures. However, transition metal catalysts can provide excellent control. Depending on the catalyst, hydroboration of a 1,3-disubstituted allene like this compound can be directed to form either a vinylborane (B8500763) (boron adds to a terminal carbon) or an allylborane (boron adds to the central carbon).[14] Cobalt and nickel catalysts, for example, can exhibit divergent regioselectivity.[14] The resulting organoborane intermediate is then oxidized, typically with hydrogen peroxide and base, to replace the C-B bond with a C-OH bond, yielding the alcohol product.

Quantitative Data: Recent advances have demonstrated high levels of regioselectivity using specific catalytic systems.

| Catalyst System | Substrate Type | Major Product Type | Regio/Stereo-selectivity | Reference |

| Cobalt/Bisphosphine | Aryl,alkyl-disubstituted allenes | Z-Allylborane | High regioselectivity | [14] |

| Nickel/Phosphine (B1218219) | Terminal allenes | Vinylborane | Excellent regioselectivity | [14] |

| Iron/Iminopyridine | 1,3-Dienes | (E)-Allylborane | High (1,4-selectivity) | [15][16] |

| Note: Data for general allene classes are shown to illustrate catalyst control. |

Representative Experimental Protocol (General Allene Hydroboration):

-

To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the catalyst (e.g., Co(acac)₂ and a phosphine ligand, ~2-5 mol%).

-

Add a dry, degassed solvent such as THF, followed by the allene substrate (this compound, 1.0 eq).

-

Add pinacolborane (HBpin, ~1.1 eq) dropwise via syringe at room temperature.

-

Stir the reaction at the specified temperature (e.g., room temperature or 50 °C) and monitor by GC-MS.

-

After completion, carefully add the oxidation reagents. Cool the mixture to 0 °C and slowly add aqueous NaOH (e.g., 3M solution), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂).

-

Allow the mixture to warm to room temperature and stir for several hours.

-

Perform an aqueous workup with an ether extraction. Dry the combined organic layers, concentrate, and purify the product by flash chromatography.

Ozonolysis

Ozonolysis is a powerful oxidative cleavage reaction that breaks both double bonds in the allene system. The products depend on the subsequent workup conditions.

Mechanism: The reaction proceeds via the Criegee mechanism. Ozone first adds across one of the double bonds in a 1,3-dipolar cycloaddition to form an unstable primary ozonide (molozonide). This rapidly rearranges to a carbonyl oxide (Criegee intermediate) and a carbonyl compound. These two fragments then recombine to form a more stable secondary ozonide. This process repeats for the second double bond. The final mixture of ozonides is then treated with a workup reagent.

-

Reductive Workup (e.g., dimethyl sulfide, DMS; or Zinc/H₂O): Cleaves the ozonide to yield aldehydes and/or ketones.[17][18]

-

Oxidative Workup (e.g., hydrogen peroxide, H₂O₂): Cleaves the ozonide to yield carboxylic acids and/or ketones.

For this compound (CH₃-CH=C=CH-CH₃), complete cleavage and reductive workup would yield two equivalents of acetaldehyde (B116499) (CH₃CHO). An oxidative workup would yield two equivalents of acetic acid (CH₃COOH).

Quantitative Data: Ozonolysis reactions, when carried out carefully, are typically high-yielding.

| Substrate | Workup | Product(s) | Yield | Reference |

| Pent-1,3-diene | Reductive (Zn/H₂O) | Formaldehyde, Acetaldehyde, Glyoxal | N/A (Qualitative) | [19] |

| 2,3-Dimethyl-but-2-ene | Reductive | Acetone | High (Typical) | [20] |

| General Alkenes | Reductive/Oxidative | Carbonyls/Acids | Generally >90% | General Knowledge |

Representative Experimental Protocol (Reductive Ozonolysis):

-

Dissolve this compound (1.0 eq) in a suitable solvent (e.g., a 1:1 mixture of CH₂Cl₂ and methanol) in a three-necked flask equipped with a gas inlet tube and a drying tube outlet.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble ozone-enriched oxygen from an ozone generator through the solution. Monitor the reaction by TLC or by the appearance of a persistent blue color, which indicates an excess of ozone.

-

Once the reaction is complete, switch the gas flow to pure oxygen or nitrogen for 10-15 minutes to purge any remaining ozone from the solution.

-

Add the reductive workup agent, such as dimethyl sulfide (DMS, ~1.5 eq), dropwise at -78 °C.

-

Allow the solution to slowly warm to room temperature and stir for several hours or overnight.

-

Remove the solvent under reduced pressure (use caution as the aldehyde products are volatile).

-

Analyze the crude product or purify by distillation if necessary.

References

- 1. This compound [webbook.nist.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Solved 14-28 Electrophilic addition of Br2 to isoprene | Chegg.com [chegg.com]

- 5. organic chemistry - Addition of hydrogen bromide to 1,3-butadiene: thermodynamic and kinetic control - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. Mechanistic Aspects and Synthetic Applications of Radical Additions to Allenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Understanding the 1,3‐Dipolar Cycloadditions of Allenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. dash.harvard.edu [dash.harvard.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. orgosolver.com [orgosolver.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. What are the products formed by reductive ozonolysis of penta-1,3-diene? [allen.in]

- 20. Ozonolysis of 2,3di methyl but 2 ene | Filo [askfilo.com]

Stability and reactivity of allenic hydrocarbons.

An In-depth Technical Guide on the Stability and Reactivity of Allenic Hydrocarbons

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allenes, organic compounds featuring cumulated carbon-carbon double bonds (C=C=C), have transitioned from being regarded as chemical curiosities to indispensable building blocks in modern organic synthesis.[1][2] Their unique structural and electronic properties, including axial chirality and high reactivity, make them valuable synthons for the construction of complex molecules, natural products, and pharmacologically active agents.[2][3][4] This technical guide provides a comprehensive overview of the thermodynamic stability and diverse reactivity of allenic hydrocarbons. It covers fundamental principles, summarizes quantitative data, details key reaction classes including electrophilic, radical, and cycloaddition reactions, and presents exemplary experimental protocols. Furthermore, it highlights the emerging role of the allene (B1206475) moiety in drug design and development, offering insights for professionals in medicinal chemistry.[3][5]

Structure and Stability of Allenic Hydrocarbons

Molecular Geometry and Electronic Structure

The defining feature of an allene is its three-carbon backbone where the central carbon atom is sp-hybridized and the two terminal carbons are sp²-hybridized.[1][6] This arrangement results in a linear C=C=C bond angle of 180°.[1][7] The two π-bonds are orthogonal to each other, meaning their planes are twisted by 90°.[7][8] This unique geometry has profound stereochemical consequences. An allene with two different substituents on each terminal carbon atom (A,B)C=C=C(C,D) lacks a plane of symmetry and is therefore chiral, exhibiting axial chirality.[1] This chirality was predicted by van 't Hoff in 1875 and experimentally confirmed in 1935.[1]

Spectroscopically, allenes are characterized by the 13C NMR signal of the central sp-hybridized carbon, which resonates at a distinctively low field of 200-220 ppm.[1]

Thermodynamic Stability

Allenes are generally less stable than their isomeric conjugated or isolated dienes.[1][9] This inherent instability is a key driver of their reactivity. The heat of formation for 1,2-pentadiene, an allenic hydrocarbon, is significantly higher than that of its conjugated and isolated isomers, indicating lower thermodynamic stability.[1]

| Compound | Type | Heat of Formation (kcal/mol) | Reference |

| 1,2-Pentadiene | Allenic (Cumulated) | 33.6 | [1] |

| (E)-1,3-Pentadiene | Conjugated | 18.1 | [1] |

| 1,4-Pentadiene | Isolated | 25.4 | [1] |

The C-H bonds in allenes are also weaker and more acidic compared to those in typical alkenes like ethylene.[1] This facilitates reactions involving proton abstraction or radical cleavage at these sites.

| Property | Allene (Propadiene) | Ethylene | Reference |

| C-H Bond Dissociation Energy | 87.7 kcal/mol | 111 kcal/mol | [1] |

| Gas-Phase Acidity | 381 kcal/mol | 409 kcal/mol | [1] |

Strain in Cyclic Allenes

Incorporating the linear allene functional group into a ring system introduces significant strain, particularly in smaller rings. Cyclic allenes with fewer than ten carbon atoms are considered strained.[1] This strain energy dramatically increases as the ring size decreases, leading to highly reactive and often transient intermediates.[1][10][11]

| Compound | Ring Size | Functional Group Strain (kcal/mol) | Reference |

| 1,2-Cyclononadiene | 9 | 2 | [10] |

| 1,2-Cyclooctadiene | 8 | 5 | [10] |

| 1,2-Cycloheptadiene | 7 | 14 | [10] |

| 1,2-Cyclohexadiene | 6 | 32 | [10] |

| 1,2-Cyclopentadiene | 5 | 51 | [10] |

Reactivity of Allenic Hydrocarbons

The high energy and unique electronic structure of allenes make them versatile reactants in a wide array of chemical transformations.[9][12]

Electrophilic Additions

Allenes readily undergo electrophilic addition reactions.[8] A key mechanistic feature is the regioselectivity of the initial attack. Protonation or addition of an electrophile (E⁺) typically occurs at a terminal carbon atom. This pathway is kinetically favored as it leads to the formation of a more stable vinyl cation, rather than the less stable cation that would result from attack at the central carbon.[8] Subsequent attack by a nucleophile (Nu⁻) on the vinyl cation intermediate yields the final product.

This reactivity has been exploited in various synthetic methods, including halo- and seleno-hydroxylations and lactonizations, which can proceed with high regio- and stereoselectivity.[13][14]

Radical Additions

Allenes are excellent substrates for radical reactions. The site of radical attack—either the central (β) or terminal (α) carbon—is influenced by several factors, including the nature of the radical and the substitution pattern of the allene.[15][16]

-

Terminal Attack: Unsubstituted allene (propadiene) and many carbon-centered radicals favor attack at the terminal carbon.[12][15]

-

Central Attack: Substituted allenes and most heteroatom-centered radicals (e.g., RS•, Br•) preferentially add to the central carbon to form a more stable, resonance-delocalized allylic radical intermediate.[12][15]

The regioselectivity can also be controlled by reaction conditions such as temperature and reactant concentrations.[15]

Cycloaddition Reactions

Allenes participate in a rich variety of cycloaddition reactions, including [2+2], [4+2], [6π+2π], and 1,3-dipolar cycloadditions, making them powerful tools for synthesizing cyclic compounds.[1][6][17][18] These reactions can be initiated thermally, photochemically, or, most commonly, through catalysis by transition metals or Lewis acids.[6][18][19] Metal catalysis, in particular, allows for excellent control over chemo-, regio-, and stereoselectivity.[6] Lewis acid-promoted [2+2] cycloadditions of allenes with alkenes, for example, can be concerted, asynchronous processes that enable precise stereochemical control.[19]

Reactions with Organometallic Reagents

Allenes serve as versatile ligands and substrates in organometallic chemistry.[1] Transition metals like palladium, nickel, and rhodium catalyze a wide range of transformations.[1][20] These include hydrofunctionalization reactions (e.g., hydroamination, hydroalkylation) and cyclooligomerizations.[1][20][21] For instance, nickel(0) reagents can catalyze the cyclooligomerization of allene itself.[1]

Synthesis and Experimental Protocols

While once considered difficult to prepare, numerous reliable methods for allene synthesis now exist.[1] Common strategies include the isomerization of propargylic compounds, reactions of 1,3-enynes, and olefination-type reactions.[21][22][23][24]

Exemplary Protocol: Synthesis of Terminal Allenes from Terminal Alkynes

The following protocol is adapted from a procedure for the copper-catalyzed synthesis of terminal allenes from terminal 1-alkynes, paraformaldehyde, and dicyclohexylamine (B1670486) (Cy₂NH).[25] This method is noted for its higher yields compared to previous protocols and its tolerance for various functional groups.[25]

Reaction: R-C≡CH + (CH₂O)ₙ + Cy₂NH --(CuI, Dioxane)--> R-CH=C=CH₂

Materials:

-

Terminal alkyne (1.0 equiv, 0.2 mmol)

-

Paraformaldehyde ((CH₂O)ₙ) (2.5 equiv, 0.5 mmol)

-

Copper(I) iodide (CuI) (0.5 equiv, 0.1 mmol)

-

Dicyclohexylamine (Cy₂NH) (1.8 equiv, 0.36 mmol)

-

Anhydrous dioxane (1 mL)

-

Argon atmosphere supply

-

Standard glassware (oven-dried reaction tube, reflux condenser)

Procedure:

-

An oven-dried reaction tube equipped with a magnetic stir bar and a reflux condenser is placed under an inert argon atmosphere.

-

Paraformaldehyde (0.5 mmol), Copper(I) iodide (0.1 mmol), and anhydrous dioxane (1 mL) are added to the tube.

-

The terminal alkyne (0.2 mmol) and dicyclohexylamine (0.36 mmol) are added sequentially to the mixture via syringe.

-

The resulting mixture is heated to reflux and stirred vigorously.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

Water (5 mL) and diethyl ether (10 mL) are added to the reaction tube for workup.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 5 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to yield the terminal allene.

Allenes in Drug Development

The unique three-dimensional structure and reactivity of allenes make them attractive moieties for medicinal chemistry and drug design.[1][3][5] They can act as rigid scaffolds or bioisosteres for other functional groups. Several natural products with significant biological activity, such as the antibiotic Mycomycin, contain an allene fragment.[1]

Recently, allenic structures have been intentionally incorporated into drug candidates. For example, a series of allenic quinazolines were synthesized and found to be selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5] One such compound demonstrated the ability to inhibit the proliferation of A431 cancer cells by inducing cell-cycle arrest and apoptosis.[5] This highlights the potential of allenes to serve as key pharmacophores in the development of novel therapeutics, particularly in oncology.

Conclusion

Allenic hydrocarbons, characterized by their cumulated double bonds, possess a unique combination of structural features and high reactivity. Their thermodynamic instability relative to other dienes makes them potent substrates for a wide range of transformations, including electrophilic, radical, and cycloaddition reactions. Modern synthetic methods have made chiral and achiral allenes readily accessible, paving the way for their use in complex molecule synthesis. For professionals in drug development, the allene moiety represents an under-explored but promising functional group that can confer unique pharmacological properties, as demonstrated by its successful incorporation into potent enzyme inhibitors. Continued exploration of allene chemistry is poised to unlock new opportunities in both fundamental research and applied fields like materials science and medicine.

References

- 1. Allenes - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of allenes with organometallic reagents (2004) | Norbert Krause | 257 Citations [scispace.com]

- 4. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]